molecular formula C18H16BrN3OS B2556828 4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-51-0

4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2556828
CAS RN: 391226-51-0
M. Wt: 402.31
InChI Key: UFOCOMUFYUZTNQ-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid . It also contains a thiadiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group, the thiadiazole ring, and the bromine atom. The presence of these functional groups would likely confer specific chemical properties to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly quite reactive . The benzamide group could confer certain solubility properties .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of novel compounds with a thiadiazole scaffold, including derivatives similar to "4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide," have shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research has led to the development of benzamide derivatives containing a thiadiazole moiety, which have been evaluated for their potential anticancer activity. A study demonstrated that certain synthesized compounds showed promising anticancer activity against a panel of human cancer cell lines, indicating the therapeutic potential of these compounds (Tiwari et al., 2017).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives featuring a 1,3,4-thiadiazole amide moiety have been synthesized and assessed for their nematocidal activities. Some compounds demonstrated significant activity against Bursaphelenchus xylophilus, suggesting their potential use in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial and Antifungal Properties

Compounds incorporating the 1,3,4-thiadiazole unit have been studied for their antimicrobial and antifungal activities. This research opens up possibilities for their application in combating various bacterial and fungal infections, contributing to the development of new antimicrobial agents (Sych et al., 2019).

Safety and Hazards

As with any chemical compound, handling “4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-4-6-14(19)7-5-13/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOCOMUFYUZTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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